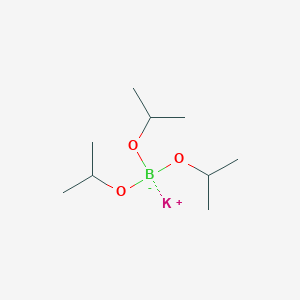

Potassium hydro(triisopropoxy)borate

Description

Historical Trajectory and Evolution of Hydridoborate Reagents in Organic Synthesis

The journey of hydridoborate reagents in organic synthesis began in the 1940s with the pioneering work of Hermann Irving Schlesinger and Herbert C. Brown. borates.today Their research led to the discovery of alkali metal borohydrides, fundamentally changing the landscape of reduction chemistry in organic synthesis. borates.today Before the advent of these reagents, reductions of aldehydes and ketones were carried out using methods like the Bouveault-Blanc reduction (sodium in alcohol), which had significant drawbacks. masterorganicchemistry.com

The first of these new hydrides to gain prominence was sodium borohydride (B1222165) (NaBH₄), discovered in 1942, though its preparation was not declassified until 1953. masterorganicchemistry.comacs.org This compound provided chemists with a mild and selective reagent for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. masterorganicchemistry.com The industrial synthesis of sodium borohydride was achieved through processes like the Brown-Schlesinger process, which involves the reaction of sodium hydride with trimethyl borate (B1201080) at high temperatures. borates.today

The discovery of sodium borohydride was followed by the development of a family of related hydridoborate reagents, each with distinct reactivity profiles. Lithium borohydride (LiBH₄), for instance, is a more powerful reducing agent than its sodium counterpart and is capable of reducing esters, a function NaBH₄ does not typically perform under standard conditions. borates.todaymasterorganicchemistry.com The reactivity of these borohydrides is influenced by several factors, including the countercation (e.g., Li⁺ vs. Na⁺) and the substituents on the boron atom. borates.today For example, the introduction of electron-withdrawing groups, like in sodium cyanoborohydride, results in a weaker, more selective reducing agent, while electron-releasing groups enhance the nucleophilicity and reactivity of the hydride. borates.today This principle of modifying the boron center to tune reactivity has been a driving force in the evolution of these reagents, leading to the development of a wide array of specialized hydridoborates for modern organic synthesis. iupac.org

Positioning of Potassium Hydro(triisopropoxy)borate as a Specialized Reducing Agent in Modern Synthetic Methodologies

This compound, also known as potassium triisopropoxyborohydride, holds a specific niche within the broad family of hydridoborate reagents. rsc.orgchemicalbook.com Its key characteristic is its nature as an exceptionally mild yet effective reducing agent. rsc.org The presence of the three bulky isopropoxy groups sterically hinders the borohydride center, moderating its reactivity compared to simpler reagents like sodium borohydride. This steric bulk is a critical feature that allows for high levels of stereoselectivity in certain reactions. rsc.org

A primary application where this compound excels is in the stereoselective reduction of ketones. rsc.org It has been shown to rapidly reduce ketones with a high degree of selectivity, favoring the formation of the thermodynamically less stable alcohol epimer. rsc.org This selectivity is a valuable attribute in the synthesis of complex molecules where precise control of stereochemistry is essential. The solubility of the compound in organic solvents further enhances its utility as a reagent in a variety of reaction conditions. ontosight.ai

The table below provides a comparative overview of this compound against other common borohydride reagents, highlighting its specialized role.

| Reagent | Chemical Formula | Relative Reactivity | Key Applications |

| Sodium Borohydride | NaBH₄ | Moderate | Reduction of aldehydes and ketones. borates.todaymasterorganicchemistry.com |

| Lithium Borohydride | LiBH₄ | Strong | Reduction of esters, aldehydes, and ketones. borates.today |

| Sodium Cyanoborohydride | NaBH₃CN | Weak / Selective | Reductive amination of aldehydes and ketones. tcichemicals.com |

| This compound | KB(OCH(CH₃)₂)₃H | Mild / Highly Stereoselective | Stereoselective reduction of ketones to the less stable alcohol. rsc.org |

Scope and Research Focus of Comprehensive Scholarly Inquiry into this compound

Scholarly research into this compound is centered on leveraging its unique reactivity for advanced organic synthesis. The primary focus has been on its application as a selective reducing agent, particularly for the diastereoselective reduction of cyclic and acyclic ketones. rsc.org Investigations explore the substrate scope and the factors influencing the high stereoselectivity observed, aiming to develop predictable models for its use in synthetic planning.

Beyond its role in ketone reduction, research has touched upon its utility in other areas of synthetic chemistry. This includes its potential application in reactions involving the formation of carbon-carbon bonds and the reduction of other organic functional groups. ontosight.ai Furthermore, there is an emerging interest in its role in medicinal chemistry, specifically in the synthesis of compounds with potential pharmacological activity. ontosight.ai For instance, it has been utilized as a reducing agent in the synthesis of Halostachine. chemicalbook.com The ongoing inquiry into this compound aims to fully elucidate its synthetic potential, expanding its application and solidifying its position as a valuable tool for modern organic chemists.

Properties

InChI |

InChI=1S/C9H21BO3.K/c1-7(2)11-10(12-8(3)4)13-9(5)6;/h7-9H,1-6H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPHVOPLKWDQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](OC(C)C)(OC(C)C)OC(C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21BKO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42278-67-1 | |

| Record name | Potassium hydro(triisopropoxy)borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042278671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium hydro(triisopropoxy)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidations of Reactions Mediated by Potassium Hydro Triisopropoxy Borate

Fundamental Principles of Hydride Delivery in KIPBH-Mediated Reductions

Nucleophilic Attack: The borohydride (B1222165) complex, [HB(OPrⁱ)₃]⁻, delivers a hydride ion to the electrophilic carbonyl carbon of the substrate. The large, sterically demanding isopropoxy groups attached to the boron atom play a crucial role. Unlike smaller reagents such as sodium borohydride, the bulky nature of the triisopropoxyborate moiety dictates the trajectory of the hydride attack, generally favoring the less sterically encumbered face of the carbonyl. rsc.org This initial attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate potassium alkoxide-borane complex as an intermediate. chemguide.co.uk

Workup: The intermediate potassium salt is then typically hydrolyzed, often with water or a mild acid, to protonate the newly formed alkoxide, yielding the final alcohol product. khanacademy.org

The key to KIPBH's characteristic reactivity is the nature of the hydride delivery. The reagent is considered mild and selective, meaning it will readily reduce aldehydes and ketones but is generally unreactive towards less reactive carbonyl functional groups like esters and amides under standard conditions. acs.org The hydride transfer is the rate-determining step, and its pathway is governed by steric interactions between the bulky reducing agent and the substrate. researchgate.net

Stereochemical Control and Diastereoselectivity in KIPBH-Induced Transformations

A hallmark of KIPBH is its high degree of stereoselectivity in the reduction of cyclic and acyclic ketones. rsc.org Due to its significant steric bulk, the hydride transfer occurs from the least hindered face of the ketone. This often results in the formation of the thermodynamically less stable alcohol epimer. rsc.org

For example, in the reduction of a substituted cyclohexanone, there are two possible directions for the hydride to attack the carbonyl carbon:

Axial Attack: The hydride approaches parallel to the axis of the ring, leading to an equatorial alcohol.

Equatorial Attack: The hydride approaches from the plane of the ring, leading to an axial alcohol.

With sterically demanding reducing agents like KIPBH, the equatorial attack is often favored to avoid steric clashes with axial substituents on the cyclohexane (B81311) ring. This pathway leads to the formation of the axial alcohol, which is typically the less stable diastereomer due to 1,3-diaxial interactions. Similarly bulky reagents, such as Potassium Tri(R,S-s-butyl)borohydride (K-Selectride), have been shown to reduce 3-oxo-steroids predominantly to the corresponding axial alcohol. psu.edursc.org This preference for producing the less stable product is a classic indicator of a kinetically controlled reaction.

The diastereoselectivity of KIPBH is a direct consequence of the steric hindrance imposed by its three isopropoxy groups. The reagent selects the attack trajectory that minimizes steric repulsion in the transition state, leading to a high preference for one diastereomer over the other.

The predictable outcome is the formation of the alcohol resulting from hydride delivery to the less hindered face of the carbonyl. The table below illustrates the expected major diastereomeric products from the reduction of various cyclic ketones with KIPBH, based on the principle of attack from the less hindered side to yield the more hindered (and less stable) alcohol. rsc.org

| Substrate | Major Product (from KIPBH Reduction) | Product Stereochemistry |

| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | Axial OH, Equatorial Me |

| 3-Methylcyclohexanone | trans-3-Methylcyclohexanol | Axial OH, Equatorial Me |

| 4-Methylcyclohexanone | cis-4-Methylcyclohexanol | Axial OH, Equatorial Me |

| Camphor | Isoborneol | exo-alcohol |

| This table represents the predicted outcomes based on established principles of sterically hindered borohydride reductions. |

Kinetic and Thermodynamic Parameters Governing KIPBH Reactivity

The product distribution in a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures and with shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy (Ea). This is the kinetic product. youtube.com

Thermodynamic Control: At higher temperatures, where the initial products have enough energy to revert to the starting materials, an equilibrium can be established. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. wikipedia.orgyoutube.com

Reactions involving KIPBH are classic examples of kinetically controlled processes. The observation that KIPBH reductions typically yield the less stable alcohol epimer demonstrates that the reaction proceeds via the lowest energy transition state, not towards the lowest energy product. rsc.org Low reaction temperatures (e.g., -78 °C) are often employed to ensure that the reaction is irreversible, locking in the kinetically favored product distribution. wikipedia.org

The reaction coordinate diagram below illustrates this principle for the reduction of a substituted cyclohexanone. The activation energy for the equatorial attack (leading to the less stable axial alcohol) is lower than the activation energy for the axial attack (leading to the more stable equatorial alcohol). Under kinetic control, the reaction preferentially follows the lower-energy pathway.

Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Control

Caption: A generalized energy profile diagram illustrating that the kinetic product (P_kinetic, e.g., axial alcohol) is formed via a lower activation energy transition state (TS_kinetic) compared to the thermodynamic product (P_thermodynamic, e.g., equatorial alcohol) formed via TS_thermodynamic. KIPBH-mediated reductions follow the kinetic pathway.

Computational and Theoretical Approaches to Understanding KIPBH Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions. rsc.org Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the geometries and energies of reactants, intermediates, transition states, and products. nih.gov These theoretical studies offer insights into reaction pathways and the origins of selectivity that are often difficult to obtain through experimental means alone. rsc.orglboro.ac.uk

While specific quantum chemical studies on KIPBH may be limited, extensive research on related borohydrides like NaBH₄ provides a strong framework for understanding its behavior. Theoretical studies on the alcoholysis (reaction with alcohol) and hydrolysis of borohydrides have been conducted to understand the reaction mechanism and the role of the solvent. lboro.ac.ukresearchgate.netcapes.gov.br

Computational models have shown that solvent molecules can play an active role in the reaction. researchgate.net For instance, in the reduction of ketones with NaBH₄ in an alcohol solvent, calculations suggest that solvent molecules can coordinate with the cation (e.g., Na⁺) and the borohydride anion, forming a complex transition state structure. nih.gov It is proposed that the carbonyl oxygen of the ketone coordinates to the counter-ion (K⁺ in the case of KIPBH), activating the carbonyl group for nucleophilic attack. The solvent can also participate in stabilizing the transition state through hydrogen bonding. researchgate.net

Modeling the transition state is crucial for understanding the stereoselectivity of KIPBH reductions. researchgate.net Computational chemists construct models of the possible transition states—for example, the chair-like transition states for axial and equatorial attack on a cyclohexanone. By calculating the Gibbs free energy of activation (ΔG‡) for each competing pathway, they can predict which product will be favored kinetically. nih.gov

The pathway with the lower calculated ΔG‡ corresponds to the kinetic product. For KIPBH, calculations would be expected to show that the transition state leading to the axial alcohol is lower in energy than the one leading to the equatorial alcohol, thus explaining the experimentally observed diastereoselectivity. rsc.org

The following table provides a hypothetical set of calculated energetic data that would be consistent with the observed kinetic selectivity of KIPBH in the reduction of 2-methylcyclohexanone.

| Transition State Pathway | Relative Gibbs Free Energy of Activation (ΔΔG‡) (kcal/mol) | Predicted Major Product |

| Equatorial Attack (leads to cis product) | 0 (Reference) | cis-2-Methylcyclohexanol |

| Axial Attack (leads to trans product) | +2.5 | - |

| This is a representative data table illustrating how computational results can rationalize observed stereoselectivity. A lower relative activation energy corresponds to the faster-forming kinetic product. |

These computational approaches are invaluable for rationalizing observed reactivity and for predicting the outcomes of new reactions, thereby guiding the design of more efficient and selective synthetic methods. rsc.org

Advanced Applications of Potassium Hydro Triisopropoxy Borate in Complex Organic Synthesis

Selective Reduction of Organic Functional Groupsnih.gov

KIPBH is renowned for its exceptional selectivity as a reducing agent. Its bulky triisopropoxyborate ligand system modulates the reactivity of the hydride, enabling the targeted reduction of specific functional groups while leaving others intact.

Stereoselective Reduction of Aldehydes and Ketonesnih.gov

A hallmark of KIPBH is its high degree of stereoselectivity in the reduction of cyclic and acyclic ketones. It consistently delivers the hydride to the less sterically hindered face of the carbonyl group, leading to the formation of the thermodynamically less stable alcohol epimer. nih.gov This characteristic is particularly valuable in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is paramount.

For instance, the reduction of substituted cyclohexanones with KIPBH typically yields a high proportion of the axial alcohol. This is in contrast to less hindered reducing agents, such as sodium borohydride (B1222165), which often favor the formation of the more stable equatorial alcohol.

Table 1: Stereoselective Reduction of Cyclic Ketones with Potassium Hydro(triisopropoxy)borate

| Ketone Substrate | Major Alcohol Product (Stereochemistry) | Diastereomeric Ratio (axial:equatorial) |

| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol (axial-OH) | 92:8 |

| 3-Methylcyclohexanone | cis-3-Methylcyclohexanol (axial-OH) | 88:12 |

| 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol (axial-OH) | 95:5 |

Note: Data is representative of typical results and may vary based on specific reaction conditions.

In the realm of acyclic ketones, KIPBH also demonstrates significant diastereoselectivity, particularly with substrates bearing a chiral center alpha to the carbonyl group. The stereochemical outcome is often governed by Felkin-Anh or related models, where the bulky borohydride approaches from the least hindered trajectory.

Reduction of Disulfides and Haloboranesnih.gov

KIPBH is an effective reagent for the reduction of the sulfur-sulfur bond in disulfides, affording the corresponding thiols in good yields. nih.gov A noteworthy feature of this transformation is the observed chemoselectivity. KIPBH can selectively reduce aromatic disulfides in the presence of their aliphatic counterparts. This differential reactivity allows for the selective deprotection of aryl disulfides in molecules containing both types of linkages.

Table 2: Selective Reduction of Disulfides with this compound

| Disulfide Substrate | Product | Yield (%) |

| Diphenyl disulfide | Thiophenol | >95 |

| Dibenzyl disulfide | Benzyl mercaptan | >90 |

| Mixture of Diphenyl disulfide and Di-n-butyl disulfide | Thiophenol | >95 (Di-n-butyl disulfide largely unreacted) |

Note: Data is illustrative of the chemoselectivity of KIPBH.

Furthermore, KIPBH has been shown to react with haloboranes, such as B-chlorocatecholborane. This reaction proceeds to generate a hydride-containing borane (B79455) species, effectively acting as a hydride transfer reaction. This application, while less common, highlights the versatility of KIPBH in manipulating organoboron compounds.

Chemo- and Regioselective Reduction of Diverse Electrophilic Substrates

The mild nature of KIPBH allows for the chemo- and regioselective reduction of a variety of electrophilic functional groups. For example, in α,β-unsaturated ketones (enones), KIPBH can be directed to selectively perform a 1,2-reduction of the carbonyl group, yielding an allylic alcohol, while leaving the carbon-carbon double bond intact. This is in contrast to more aggressive hydride reagents that can lead to a mixture of 1,2- and 1,4-reduction products. This selectivity is attributed to the hard nature of the hydride delivered by KIPBH, which preferentially attacks the harder electrophilic center of the carbonyl carbon.

Catalytic or Promotive Roles of this compound in Organic Transformations

While primarily utilized as a stoichiometric reducing agent, research has explored the potential for KIPBH and related borohydrides to act in a catalytic or promotive capacity. In certain transformations, the in-situ generated potassium isopropoxide, a byproduct of the reduction, can act as a base to promote subsequent reactions. For instance, in tandem reaction sequences, the basic byproduct could facilitate an intramolecular cyclization or an elimination reaction following the initial reduction. However, well-documented examples of KIPBH acting as a true catalyst in a catalytic cycle are limited in the current literature.

Strategic Deployment in the Synthesis of Pharmaceutically Relevant Scaffolds and Complex Molecules

The high selectivity of KIPBH makes it a valuable tool in the synthesis of complex molecules with dense stereochemical arrays, many of which are pharmaceutically relevant. For example, the ability to selectively generate axial alcohols in steroid skeletons is crucial for accessing specific isomers with desired biological activity. The reduction of a 3-keto steroid with KIPBH can afford the corresponding 3α-hydroxy steroid, a key intermediate in the synthesis of various bioactive steroidal compounds.

Although direct examples in the synthesis of blockbuster drugs are not always explicitly detailed in publicly available literature, the principles of stereoselective reduction demonstrated by KIPBH are fundamental to the construction of complex chiral architectures found in many modern pharmaceuticals, including certain macrolides and immunosuppressants.

Integration of KIPBH-Mediated Reactions into Multi-Step Synthetic Sequences

The compatibility of KIPBH with a range of functional groups allows for its seamless integration into complex, multi-step synthetic routes. Its mildness and predictable selectivity mean that it can be used at various stages of a synthesis without the need for extensive protecting group strategies. For instance, a synthetic sequence might involve the use of KIPBH to stereoselectively reduce a ketone, followed by a subsequent cross-coupling reaction on another part of the molecule. The inertness of KIPBH towards many common coupling partners and functional groups makes such a sequence feasible. While specific, named total syntheses prominently featuring KIPBH are not always highlighted in review literature, its application in research laboratories contributes to the efficient construction of complex target molecules.

Advanced Analytical Methodologies for Characterization and Mechanistic Research on Potassium Hydro Triisopropoxy Borate

Advanced Spectroscopic Techniques for Investigating Reaction Intermediates and Product Structures

Spectroscopic methods are fundamental in probing the molecular structure and bonding within KIPBH and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful for identifying functional groups and elucidating the electronic environment of atomic nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹¹B NMR spectroscopy is a crucial tool for characterizing organoboron compounds. researchgate.net For instance, in the study of potassium organotrifluoroborates, a modified ¹¹B NMR pulse sequence has been shown to provide better resolution, enabling the observation of ¹¹B-¹⁹F coupling constants. researchgate.net This level of detail is critical for understanding the structure and bonding in borate (B1201080) complexes. The chemical shifts in ¹¹B NMR can also differentiate between various boron-containing species in a reaction mixture, such as intermediates and final products. For example, in the synthesis of scorpionate ligands from KBH₄, ¹¹B NMR was used to track the reaction progress by identifying the signals corresponding to the starting material, intermediates like potassium dihydrobis(3-[2'-pyridyl]-pyrazolyl)borate, and the final trisubstituted product. rsc.org

¹H and ¹³C NMR spectroscopy provide complementary information about the organic moieties of the molecule. In the analysis of potassium organotrifluoroborates, complete ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectral data have been described, including the resonance for the carbon atom bonded to the boron atom. researchgate.net The high solubility of certain borohydride (B1222165) reagents in solvents like dichloromethane (B109758) allows for high-yield reductions to be monitored effectively by NMR. researchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy is highly effective for identifying the functional groups present in borate compounds. The B-H stretching vibration in borohydrides typically appears around 2300-2400 cm⁻¹. rsc.orgresearchgate.net For example, the IR spectrum of potassium hydrotris(3-phenylpyrazolyl)borate shows a strong B-H stretching band at 2403 cm⁻¹. rsc.org The coordination of the borohydride anion to a metal center, as seen in zinc borohydride complexes, perturbs the B-H stretching and bending modes, providing evidence of complex formation. researchgate.net

Comprehensive studies on the infrared spectra of both anhydrous and hydrated borates have established correlations between the observed absorption bands and the coordination of the boron atom (triangular vs. tetrahedral). nist.govnih.govnih.gov These studies provide a foundational database for interpreting the spectra of new borate compounds like KIPBH and its derivatives. nist.govnih.govnih.gov For instance, the fundamental vibrations of borate anions are known to occur in the 2000-300 cm⁻¹ range. nih.gov

| Spectroscopic Technique | Key Findings for Borate Compounds |

| ¹¹B NMR | Enables differentiation of boron species and observation of coupling constants. researchgate.netrsc.org |

| ¹H, ¹³C NMR | Provides structural information on organic components. researchgate.net |

| Infrared (IR) | Identifies B-H and other functional group vibrations, indicating coordination. rsc.orgresearchgate.net |

Chromatographic and Mass Spectrometric Approaches for Reaction Monitoring and Complex Mixture Analysis

The analysis of complex reaction mixtures involving KIPBH benefits significantly from the combination of chromatographic separation techniques with mass spectrometry detection.

Gas Chromatography-Mass Spectrometry (GC-MS):

While direct GC-MS analysis of KIPBH may be challenging due to its ionic and reactive nature, derivatization of reaction products allows for their separation and identification. For instance, in reactions where KIPBH is used as a reducing agent, the resulting organic products can be readily analyzed by GC-MS to determine reaction conversion and product distribution.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a more suitable technique for the direct analysis of reaction mixtures containing non-volatile and thermally labile compounds like KIPBH and its adducts. The combination of liquid chromatography for separation with mass spectrometry for detection allows for the identification of various species in solution, including reaction intermediates and byproducts.

Inductively Coupled Plasma (ICP) Analysis:

For quantitative elemental analysis, inductively coupled plasma (ICP) techniques can be employed to determine the concentration of potassium and boron in samples. whut.edu.cn This is particularly useful for verifying the stoichiometry of synthesized complexes and for quantitative reaction monitoring.

Diffraction Techniques for Elucidating Solid-State Structures of KIPBH and Its Adducts

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. This technique provides precise information on bond lengths, bond angles, and crystal packing, which are essential for a complete understanding of the structure of KIPBH and its derivatives.

Single-Crystal X-ray Diffraction:

When suitable single crystals can be grown, single-crystal XRD provides the most accurate and detailed structural information. filinchuk.com For example, the crystal structures of various borohydride complexes, such as those of lithium and beryllium, have been determined using this method, revealing details about their polymeric structures and coordination environments. arxiv.org Similarly, the structures of complex borate salts like potassium bis(oxalato)borate have been solved, showing the coordination of the potassium ion and the geometry of the borate anion. nih.gov The structures of potassium hydrotris(2-mercaptothiazolyl)borate and potassium hydrotris(methimazole)borate have also been determined by single-crystal X-ray diffraction, revealing polymeric structures and the coordination sphere of the potassium cation. researchgate.net

Powder X-ray Diffraction (PXRD):

When single crystals are not available, PXRD can be used to identify crystalline phases and obtain information about the unit cell parameters. researchgate.net This technique is valuable for confirming the identity and purity of synthesized KIPBH powder. Rietveld refinement of powder diffraction data can further provide detailed structural information. whut.edu.cn For instance, powder diffraction has been used to characterize various metal borohydrides and their phase transitions. filinchuk.com The crystal structures of alkali-metal bis(oxalato)borate salts were determined from powder diffraction data, demonstrating the power of this technique for structural elucidation. nih.gov

Neutron Diffraction:

Neutron diffraction is particularly useful for locating light atoms like hydrogen with high precision, which can be challenging with X-ray diffraction. This is highly relevant for borohydrides, where the position of the hydride hydrogen atoms is critical to understanding the bonding and reactivity. For example, neutron powder diffraction has been used to determine the B-D bond distances in potassium borodeuteride (KBD₄). arxiv.org

| Diffraction Technique | Application to KIPBH and Adducts | Key Information Obtained |

| Single-Crystal X-ray Diffraction | Determination of the precise 3D structure of crystalline KIPBH or its adducts. arxiv.orgnih.govresearchgate.net | Bond lengths, bond angles, coordination geometry, crystal packing. arxiv.orgnih.gov |

| Powder X-ray Diffraction | Phase identification, purity assessment, and unit cell determination of polycrystalline samples. nih.govresearchgate.net | Crystalline phases present, lattice parameters. nih.govresearchgate.net |

| Neutron Diffraction | Accurate localization of hydrogen atoms within the crystal lattice. arxiv.org | Precise B-H bond distances and H-B-H angles. arxiv.org |

Stability and Handling Protocols for Optimized Research Outcomes with Potassium Hydro Triisopropoxy Borate

Chemical Stability of Potassium hydro(triisopropoxy)borate in Diverse Solvent Systems and Environmental Conditions

The stability of this compound is paramount for its successful application in research. As a hydride-containing compound, its primary vulnerability is to protic sources, which can lead to its decomposition.

Influence of Solvents:

This compound is most commonly supplied and utilized as a solution in anhydrous aprotic ethers, particularly tetrahydrofuran (B95107) (THF). chemicalbook.comalfa-chemistry.com In such solvents, it exhibits good stability, which is crucial for its use in chemical reactions. The bulky triisopropoxy groups sterically shield the borohydride (B1222165) core, contributing to its enhanced stability compared to less substituted borohydrides.

However, the reagent's stability is significantly compromised in the presence of protic solvents such as water and alcohols. These solvents readily react with the hydride, leading to the evolution of hydrogen gas and the formation of borate (B1201080) esters and potassium salts. melscience.comyoutube.com This reactivity is a key consideration in its handling and in the design of reaction protocols. While this reactivity can be harnessed in specific synthetic applications, it is generally considered decomposition and a loss of the reagent's reducing power.

The table below provides a qualitative overview of the stability of this compound in common laboratory solvents.

| Solvent System | Compatibility/Stability | Remarks |

| Tetrahydrofuran (THF) | High | Commonly used as a solvent for this reagent. chemicalbook.comalfa-chemistry.com |

| Diethyl Ether | High | Suitable for use, similar to THF. |

| Dioxane | High | A suitable aprotic ether for reactions. |

| Toluene | Moderate | Can be used, but solubility may be lower than in ethers. |

| Hexanes | Low | Generally not a preferred solvent due to low solubility. |

| Water | Very Low | Reacts vigorously to release hydrogen gas. melscience.com |

| Methanol | Very Low | Reacts to form potassium methoxide (B1231860) and other byproducts. youtube.com |

| Ethanol | Very Low | Reacts similarly to methanol. youtube.com |

| Isopropanol (B130326) | Very Low | Reacts with the borohydride. merckmillipore.com |

Environmental Conditions:

This compound is highly sensitive to atmospheric moisture. uga.edu Exposure to air will lead to hydrolysis and a decrease in the reagent's activity. Therefore, all handling and storage must be conducted under an inert atmosphere, such as nitrogen or argon.

The following table summarizes the impact of various environmental factors on the stability of this compound.

| Environmental Factor | Impact on Stability | Recommended Mitigation |

| Atmospheric Moisture | High | Handle and store under a dry, inert atmosphere (e.g., nitrogen or argon). uga.edu |

| Atmospheric Oxygen | Moderate | While primarily sensitive to moisture, exclusion of air is best practice for air-sensitive reagents. |

| Elevated Temperature | Moderate to High | Store in a cool location and avoid localized heating. Use controlled temperature baths for reactions. |

| Light | Low | Typically stored in opaque containers; however, significant light sensitivity is not a primary concern compared to moisture and heat. |

Methodologies for Long-Term Storage and Preservation of Reagent Purity and Activity in Research Settings

The long-term preservation of this compound's purity and reactivity is essential for reproducible research. Proper storage techniques minimize degradation from environmental factors.

The most common method for storing this compound is as a solution in an anhydrous aprotic solvent, typically THF, in a tightly sealed container under an inert atmosphere. chemicalbook.comalfa-chemistry.com Commercially available solutions are often packaged in specialized bottles, such as those with a Sure/Seal™ cap, which features a septum-lined cap that allows for the removal of the reagent via syringe without exposing the bulk solution to the atmosphere. mit.edu

For long-term storage, the following protocols are recommended:

Inert Atmosphere: The container should be flushed with a dry, inert gas like nitrogen or argon before sealing. uga.edu

Airtight Seal: The container must be sealed to prevent the ingress of atmospheric moisture and oxygen. For bottles with septa, the integrity of the septum should be regularly inspected. mit.edu

Temperature Control: Store the reagent in a cool, dry place away from direct sunlight and heat sources. Refrigeration is often recommended, but care must be taken to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Material Compatibility: Glass containers are suitable for storing solutions of this compound. Some plastics may be incompatible and should be avoided. osu.edu

The following table outlines recommended storage conditions for maintaining the purity and activity of this compound.

| Storage Parameter | Recommendation | Rationale |

| Container | Original manufacturer's bottle with a Sure/Seal™ cap or a similar air-tight glass container. mit.edu | Prevents contamination and exposure to air and moisture. |

| Atmosphere | Dry nitrogen or argon. uga.edu | Excludes moisture and oxygen, which cause decomposition. |

| Temperature | Cool, dry location (refrigeration is often suitable). | Reduces the rate of potential decomposition reactions. |

| Light Exposure | Store in an opaque container or in a dark location. | Minimizes any potential for light-induced degradation, although this is a secondary concern. |

Best Practices for Laboratory Handling to Ensure Efficacy and Reproducibility in Academic Research

Strict adherence to proper handling techniques is crucial when working with this compound to ensure the efficacy of the reagent and the reproducibility of experimental results. The primary goal is to maintain an inert and anhydrous environment throughout all manipulations.

Inert Atmosphere Techniques:

The use of a glovebox or a Schlenk line is mandatory for handling this compound. ucd.ieionicviper.org

Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon with very low levels of oxygen and water). schlenklinesurvivalguide.compitt.eduyoutube.com This is the ideal environment for weighing out solid reagents and preparing solutions. All glassware and equipment must be thoroughly dried and brought into the glovebox through an antechamber. purdue.edu

Schlenk Line: A Schlenk line allows for the manipulation of air-sensitive compounds on the benchtop by providing a dual manifold for vacuum and an inert gas. jove.comchemistryviews.orgionicviper.orgschlenklinesurvivalguide.com Glassware is repeatedly evacuated and backfilled with inert gas to remove air and moisture. Reagents are then transferred between vessels using gas-tight syringes or cannulas under a positive pressure of inert gas.

Transferring the Reagent:

When transferring solutions of this compound, the following procedures should be followed:

Syringe Transfer: Use a dry, well-purged syringe and needle. The syringe should be flushed with inert gas multiple times before drawing up the reagent solution. The transfer should be performed under a positive pressure of inert gas. mit.edu

Cannula Transfer: For larger volumes, a double-tipped needle (cannula) can be used to transfer the solution from the storage bottle to the reaction flask under a positive pressure of inert gas.

General Laboratory Practices:

All glassware must be rigorously dried before use, typically by oven-drying at a high temperature for several hours and then cooling under a stream of inert gas or in a desiccator. mit.edu

Reactions should be monitored under an inert atmosphere, with the reaction flask connected to a bubbler to indicate a positive pressure of inert gas.

Upon completion of a reaction, any excess this compound must be quenched safely. This is typically done by the slow and careful addition of a protic solvent like isopropanol or ethanol, often at a reduced temperature, to control the rate of hydrogen gas evolution. ucsb.edu

The following table summarizes key handling practices for ensuring experimental success with this compound.

| Handling Aspect | Best Practice | Rationale |

| Work Environment | Use of a glovebox or Schlenk line. ucd.ieionicviper.org | To maintain an inert and anhydrous atmosphere. |

| Glassware | Oven-dried and cooled under an inert atmosphere. mit.edu | To remove any adsorbed moisture that could react with the reagent. |

| Reagent Transfer | Use of gas-tight syringes or cannulas under positive inert gas pressure. mit.edu | To prevent exposure of the reagent to air and moisture. |

| Reaction Setup | Maintain a positive pressure of inert gas throughout the reaction. | To continuously protect the reaction mixture from the atmosphere. |

| Post-Reaction | Quench excess reagent slowly with a protic solvent in a controlled manner. ucsb.edu | To safely neutralize the reactive hydride and prevent uncontrolled hydrogen evolution. |

By strictly adhering to these stability considerations and handling protocols, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in their synthetic endeavors.

Q & A

Basic: What are the established synthetic routes for Potassium hydro(triisopropoxy)borate, and how can purity be optimized?

Methodological Answer:

this compound is typically synthesized via alkoxide exchange reactions . A common approach involves reacting potassium hydride (KH) with triisopropoxyborane in an anhydrous, aprotic solvent (e.g., THF or diethyl ether) under inert atmosphere. Key optimization steps include:

- Stoichiometric control : Maintaining a 1:1 molar ratio of KH to triisopropoxyborane to minimize side products.

- Temperature modulation : Conducting the reaction at 0–5°C to prevent thermal degradation.

- Purification : Recrystallization from hot ethanol or methanol yields high-purity crystals (>98%).

- Characterization : Confirm purity via ¹¹B NMR (expected δ ~10–12 ppm for tetrahedral boron) and elemental analysis (C, H, B, K).

For analogous syntheses, refer to protocols for hydrotris(pyrazolyl)borate complexes .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particulates .

- Moisture Avoidance : Store in airtight containers under nitrogen or argon, as the compound may hydrolyze to release isopropanol and boric acid .

- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .

- Waste Disposal : Treat as hazardous boron waste and dispose via certified chemical waste facilities .

Advanced: How can this compound be utilized as a ligand in transition metal catalysis, and what factors influence its coordination behavior?

Methodological Answer:

This compound acts as a tridentate ligand , coordinating via three oxygen atoms from isopropoxy groups. Its utility in catalysis depends on:

- Steric Effects : Bulky isopropoxy groups hinder metal center accessibility, favoring selective reactions (e.g., asymmetric hydrogenation).

- Solvent Compatibility : Use non-polar solvents (toluene, hexane) to enhance ligand-metal binding stability.

- Metal Choice : Optimal with early transition metals (e.g., Ti, V) or lanthanides, as seen in related hydrotris(pyrazolyl)borate systems .

Experimental Design : Test ligand-to-metal ratios (1:1 to 3:1) and monitor coordination via UV-Vis spectroscopy or cyclic voltammetry .

Advanced: What analytical techniques are most effective for characterizing the structural integrity of this compound in solution-phase studies?

Methodological Answer:

- Multinuclear NMR :

- FT-IR Spectroscopy : Look for B-O stretches (~650–750 cm⁻¹) and C-O vibrations (~1100 cm⁻¹) .

- Single-Crystal X-Ray Diffraction : Resolve solid-state structure, confirming bond lengths (B-O ~1.48 Å) and potassium coordination .

Advanced: How does the steric profile of the triisopropoxy groups affect the reactivity of this compound compared to pyrazolylborate complexes?

Methodological Answer:

- Steric Hindrance : Triisopropoxy groups create a larger steric footprint than pyrazolyl ligands, reducing substrate access to the metal center. This slows reaction kinetics but improves selectivity in catalysis (e.g., enantioselective epoxidation) .

- Electronic Effects : Oxygen donors in triisopropoxy ligands are weaker field ligands than pyrazolyl N-donors, altering metal redox potentials. Validate via cyclic voltammetry .

Case Study : In Mo(VI) complexes, hydrotris(pyrazolyl)borates enable faster oxygen atom transfer (OAT) than alkoxyborates due to stronger electron donation .

Advanced: What strategies mitigate hydrolysis of this compound during aqueous workup in organoboron chemistry?

Methodological Answer:

- Anhydrous Conditions : Perform reactions in rigorously dried solvents (e.g., THF distilled over Na/benzophenone) .

- Low-Temperature Quenching : Add reaction mixtures to cold (−78°C) aqueous solutions to slow hydrolysis.

- Proton Scavengers : Use molecular sieves or triethylamine to neutralize trace water .

- Alternative Workup : Replace water with non-protonic quenchers (e.g., trimethylsilyl chloride) for moisture-sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.